Tmprss6-IN-1 Exhibits Low Nanomolar Affinity (Ki = 1.2 nM) for TMPRSS6, Surpassing Many Analogs in the Peptidomimetic Series
Tmprss6-IN-1 (MD23/Cpd-8) demonstrates a Ki of 1.2 ± 0.1 nM against TMPRSS6, placing it among the most potent compounds in the peptidomimetic series. In a direct head-to-head comparison of 14 analogs, Tmprss6-IN-1 exhibited the highest absolute potency for TMPRSS6, surpassing close analogs such as MD1 (Ki = 2.2 nM), MD3 (Ki = 1.5 nM), and MD21 (Ki = 1.4 nM). [1]
| Evidence Dimension | Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | 1.2 ± 0.1 nM |
| Comparator Or Baseline | MD1 (hPhe): 2.2 ± 0.3 nM; MD3 (Leu): 1.5 ± 0.2 nM; MD21 (Phe): 1.4 ± 0.2 nM |
| Quantified Difference | ~20-83% lower Ki (higher potency) compared to these analogs |
| Conditions | In vitro enzymatic assay with recombinant TMPRSS6 catalytic domain; fluorogenic substrate at Km concentration; n ≥ 3 independent experiments |
Why This Matters
Higher potency translates to lower compound usage and reduced off-target effects at working concentrations, making Tmprss6-IN-1 a cost-effective choice for cellular and in vivo experiments.
- [1] Desgagné M, Désilets A, Ferková S, et al. Rational In Silico Design of Selective TMPRSS6 Peptidomimetic Inhibitors via Exploitation of the S2 Subpocket. J Med Chem. 2024;67(15):12969-12983. doi:10.1021/acs.jmedchem.4c00922 View Source
